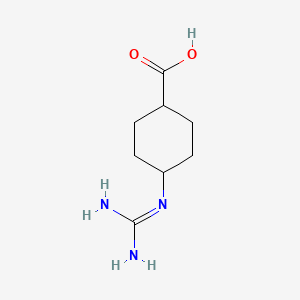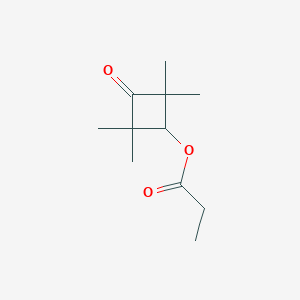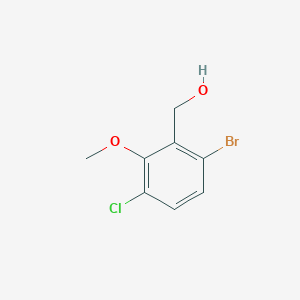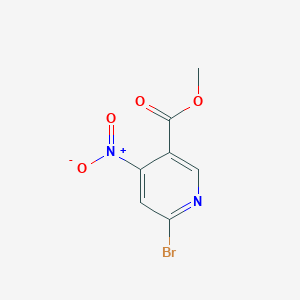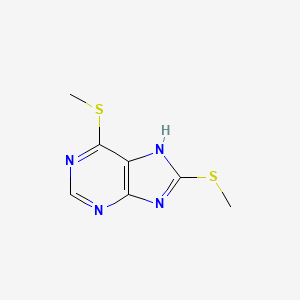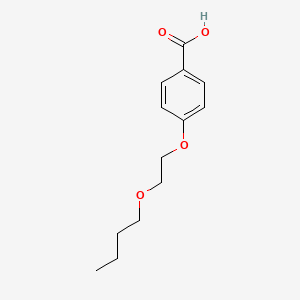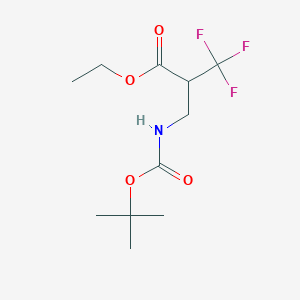
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a trifluoromethyl group, which imparts distinct chemical properties, making it valuable in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate typically involves the reaction of ethyl 3,3,3-trifluoropropanoate with tert-butoxycarbonyl (Boc)-protected amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include ethyl 3,3,3-trifluoropropanoate, Boc-protected amine, and a suitable base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Reduction: Sodium borohydride in methanol at low temperatures is commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be employed.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: The major product is the corresponding alcohol.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Similar structure but with a phenyl group instead of a trifluoromethyl group.
tert-Butyl 3-ethynylbenzylcarbamate: Contains a tert-butoxycarbonyl-protected amine but with different substituents.
Uniqueness
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it valuable for applications where these characteristics are desired .
Properties
Molecular Formula |
C11H18F3NO4 |
|---|---|
Molecular Weight |
285.26 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]propanoate |
InChI |
InChI=1S/C11H18F3NO4/c1-5-18-8(16)7(11(12,13)14)6-15-9(17)19-10(2,3)4/h7H,5-6H2,1-4H3,(H,15,17) |
InChI Key |
AGTZFWJHXMQRBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CNC(=O)OC(C)(C)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



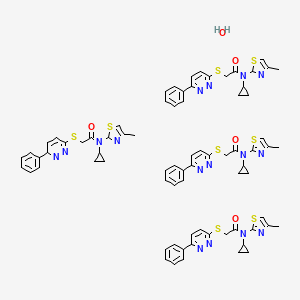

![4-Chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14018195.png)
